1-(4-ALLYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE
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Overview
Description
“1-allyl-4-[(2-bromophenoxy)acetyl]piperazine” is a chemical compound with the molecular formula C15H20BrN2O2 . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-allyl-4-[(2-bromophenoxy)acetyl]piperazine”, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-allyl-4-[(2-bromophenoxy)acetyl]piperazine” would likely involve a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. Attached to one of the nitrogen atoms would be an allyl group (a carbon chain of three atoms, the first of which is attached to the nitrogen) and a 2-bromophenoxyacetyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-allyl-4-[(2-bromophenoxy)acetyl]piperazine” are not specified in the available resources. Such properties would include melting point, boiling point, solubility in various solvents, and stability under various conditions .Properties
IUPAC Name |
2-(2-bromophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-2-7-17-8-10-18(11-9-17)15(19)12-20-14-6-4-3-5-13(14)16/h2-6H,1,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKMGIDYQLIRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)COC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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